molecular formula C25H21N3O B612155 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide CAS No. 1243243-89-1

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Cat. No. B612155
CAS RN: 1243243-89-1
M. Wt: 379.45
InChI Key: KHZOJCQBHJUJFY-UHFFFAOYSA-N
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Description

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide (2MPPA) is a synthetic compound that has been studied for its biological, biochemical, and physiological effects. It is a small molecule with a molecular weight of 349.38 g/mol, and its structure consists of two pyridine rings and two phenyl rings connected by an acetamide group. 2MPPA has been studied for its potential applications in drug discovery and development, as it has demonstrated a wide range of biological activities in several in vitro and in vivo studies.

Scientific Research Applications

Suppression of Cytokine Upregulation in Sepsis

Wnt-C59 has been studied for its role in reducing cytokine upregulation in multiple organs during sepsis. It works by inhibiting the interaction between β-catenin and NF-κB, which are key players in the inflammatory response. This inhibition leads to a decrease in proinflammatory cytokines and organ-damage biomarkers, potentially improving survival rates in endotoxemic mice .

Colorectal Cancer (CRC) Treatment

In the context of CRC, Wnt-C59 has been shown to inhibit the canonical Wnt signaling pathway. This inhibition can augment the cytotoxic effects of DNA-alkylating drugs in CRC cells. The pharmacological action of Wnt-C59 may enhance the efficacy of chemotherapy and contribute to better management of CRC .

Induction of Anterior Cortex Neurons

Wnt-C59 has been utilized in differentiation methods to induce human anterior cortex neurons from pluripotent stem cells (PSCs). By inhibiting Wnt signaling, Wnt-C59 serves as a substitute for DKK1, a natural inhibitor of Wnt, facilitating the generation of cortical neurons in serum-free embryoid body-like aggregate culture .

properties

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOJCQBHJUJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727009
Record name 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

CAS RN

1243243-89-1
Record name 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?

A1: Wnt-C59 specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, Wnt-C59 prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]

Q2: How does Wnt-C59 affect the Wnt/β-catenin pathway specifically?

A2: By inhibiting PORCN and Wnt secretion, Wnt-C59 prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]

Q3: Are there any differences in Wnt-C59's effect on canonical and non-canonical Wnt signaling?

A3: Wnt-C59 effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that Wnt-C59 also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]

Q4: What is the molecular formula and weight of Wnt-C59?

A4: The molecular formula of Wnt-C59 is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]

Q5: Is there any information available regarding the structure-activity relationship of Wnt-C59 or its analogs?

A5: While specific SAR studies on Wnt-C59 are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of Wnt-C59 is needed to understand the impact of specific modifications on its activity and pharmacological properties.

Q6: What evidence supports the anti-cancer activity of Wnt-C59 in preclinical models?

A6: Wnt-C59 has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, Wnt-C59 showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []

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